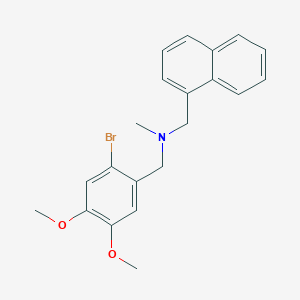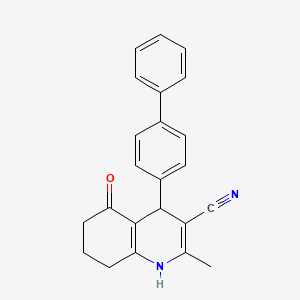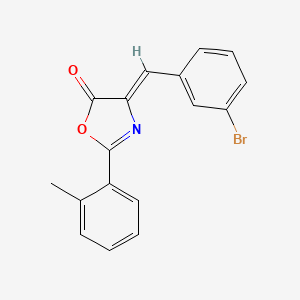
4-(3-bromobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, commonly referred to as BBMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of BBMO is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. BBMO has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division. BBMO has also been shown to bind to specific receptors in the brain, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
BBMO has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that BBMO can induce apoptosis, or programmed cell death, in cancer cells. BBMO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In vivo studies have shown that BBMO can cross the blood-brain barrier and affect neurotransmitter release, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BBMO has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. BBMO is also readily available and relatively inexpensive compared to other compounds with similar properties. However, BBMO has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for BBMO research, including the development of new drugs and materials based on its unique properties. In medicinal chemistry, BBMO could be further explored as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders. In material science, BBMO could be used as a building block for the synthesis of new materials with unique properties, such as conductivity or luminescence. In organic synthesis, BBMO could be further explored as a catalyst for various reactions, including cross-coupling reactions and asymmetric synthesis.
Méthodes De Synthèse
BBMO can be synthesized through a multi-step process that involves the condensation of 3-bromobenzaldehyde and 2-methylphenylacetic acid in the presence of a base, followed by cyclization with urea. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
BBMO has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BBMO has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. In material science, BBMO has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, BBMO has been used as a catalyst for various reactions.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-11-5-2-3-8-14(11)16-19-15(17(20)21-16)10-12-6-4-7-13(18)9-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHMKPSAAIJCX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)
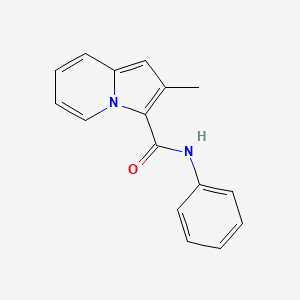
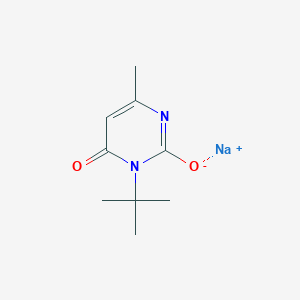
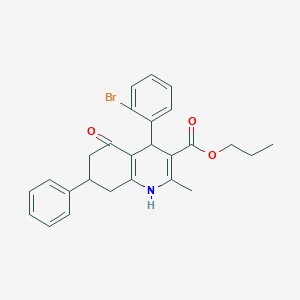
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)
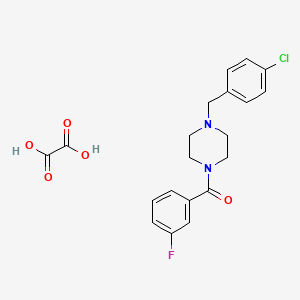

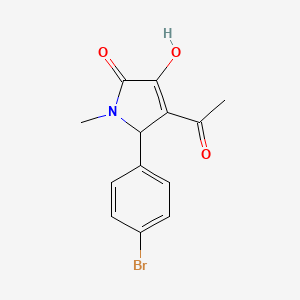
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
